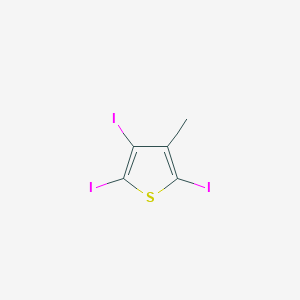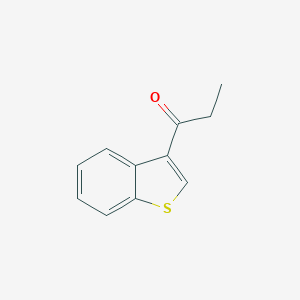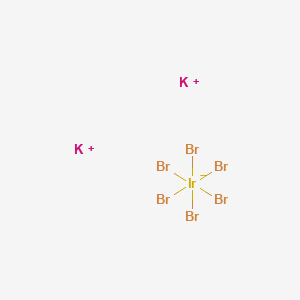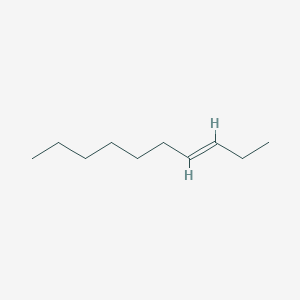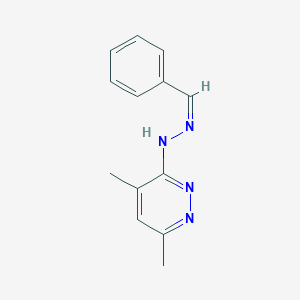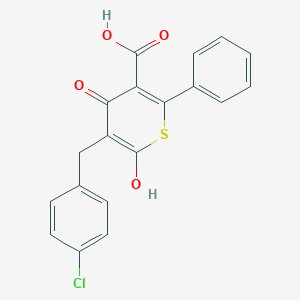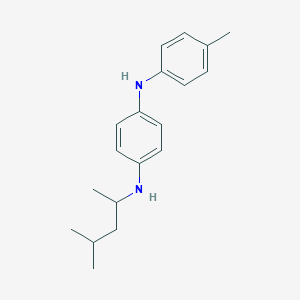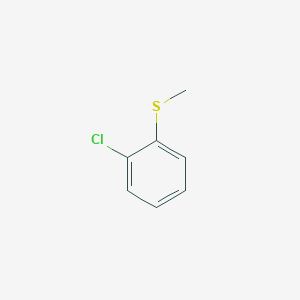
2-Chlorothioanisole
Vue d'ensemble
Description
Comprehensive Analysis of 2-Chlorothioanisole
Synthesis Analysis
The synthesis of related compounds involves complex reactions with chloranilates and thiophenes. For example, dinuclear complexes with chloranilate dianions and radical trianions have been synthesized using reactions involving cobaltocene and ferrocenium . Similarly, 2-chlorothiophene has been converted into dimer type products using Amberlyst 15 or orthophosphoric acid . These studies suggest that chlorinated thiophenes and anisoles can undergo various reactions to form complex products, which could be relevant for the synthesis of 2-Chlorothioanisole.
Molecular Structure Analysis
The molecular structure of related compounds, such as chloranilates, has been characterized by X-ray crystallography . In the case of 2-fluoroanisole, gas electron diffraction and quantum chemical methods have been used to study its molecular structure and conformational properties . These methods could potentially be applied to determine the molecular structure of 2-Chlorothioanisole.
Chemical Reactions Analysis
Chemical reactions involving chlorinated anisoles and thiophenes include the formation of dimer type products and the synthesis of benzothiazoles through radical cyclization . These reactions demonstrate the reactivity of chlorinated compounds under various conditions, which could be extrapolated to predict the reactivity of 2-Chlorothioanisole.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic and computational methods. For instance, spectral investigations and DFT-based global reactivity descriptors have been used to analyze the properties of 5-chloro-2-nitroanisole . These methods could be used to investigate the properties of 2-Chlorothioanisole, such as its reactivity, electronic transitions, and potential as a nonlinear optical material.
Applications De Recherche Scientifique
Conformational Analysis : Lumbroso, Curé, and Andreu (1978) analyzed the conformations of compounds including 2-Chlorothioanisole. They found that these compounds exist predominantly in trans conformations. This study provides insight into the molecular structure of 2-Chlorothioanisole, which is crucial for its application in various fields including material science and molecular chemistry (Lumbroso, Curé, & Andreu, 1978).
Copper Corrosion Inhibition : Khaled and Hackerman (2004) investigated aniline derivatives, including compounds similar to 2-Chlorothioanisole, for their potential as copper corrosion inhibitors. This research suggests that 2-Chlorothioanisole or its derivatives could be explored for similar applications in protecting metals from corrosion (Khaled & Hackerman, 2004).
Photochemical Arylation Reactions : A study by Lazzaroni, Dondi, Fagnoni, and Albini (2007) on 4-Chlorothioanisole, a related compound, revealed its involvement in photochemical arylation reactions. This implies potential applications of 2-Chlorothioanisole in synthetic organic chemistry, particularly in light-driven synthesis processes (Lazzaroni et al., 2007).
Molecular Structures Study : Zhang, Du, Hou, and Gao (2022) studied the molecular structures of cis- and trans-3-Chlorothioanisole, indicating the importance of 2-Chlorothioanisole in molecular structure research, especially in its various isomeric forms (Zhang et al., 2022).
Chlorination Reactivity Analysis : Sivey and Roberts (2012) assessed the reactivity of aromatic ethers, including compounds similar to 2-Chlorothioanisole, with free chlorine constituents. This research is significant for understanding the environmental fate and reactivity of such compounds in water treatment processes (Sivey & Roberts, 2012).
Toxicity Estimation in Chemical Mixtures : A study by Mumtaz et al. (1998) explored the toxicity estimation of chemical mixtures, relevant to understanding the environmental and health impacts of compounds like 2-Chlorothioanisole when mixed with other chemicals (Mumtaz et al., 1998).
Safety And Hazards
2-Chlorothioanisole is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Relevant Papers Unfortunately, the search results do not provide specific papers related to 2-Chlorothioanisole .
Propriétés
IUPAC Name |
1-chloro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLDFHCSSCVPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938921 | |
| Record name | 1-Chloro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothioanisole | |
CAS RN |
17733-22-1, 39718-00-8 | |
| Record name | 2-Chlorophenyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017733221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chlorotoluene-alpha-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorothioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

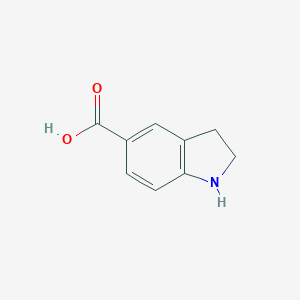
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
